

Structural Characterization of Ingavirin-d6: An In-depth Technical Guide

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Compound of Interest

Compound Name: Ingavirin-d6

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Introduction

Ingavirin® (imidazolyl ethanamide pentandioic acid) is an antiviral drug with a broad spectrum of activity against influenza A and B viruses, and other acute respiratory viral infections.[1][2] Its mechanism of action involves the inhibition of viral replication and modulation of the host immune response.[1][3] **Ingavirin-d6** is the deuterium-labeled analogue of Ingavirin, primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure the accuracy and precision of quantitative analyses.[4] Deuterium substitution can also subtly influence the pharmacokinetic profile of a drug. This guide provides a comprehensive overview of the structural characterization of **Ingavirin-d6**, including its chemical properties, and outlines the standard experimental protocols for its analysis.

Chemical Structure and Properties

Ingavirin-d6 is structurally identical to Ingavirin, with the exception of six hydrogen atoms on the pentanoic acid moiety being replaced by deuterium atoms. This specific labeling provides a distinct mass difference for mass spectrometry-based quantification without significantly altering the chemical properties of the molecule.

Table 1: General Properties of **Ingavirin-d6**

Property	Value
Chemical Name	5-((2-(1H-Imidazol-4-yl)ethyl)amino)-5-oxopentanoic-2,2,3,3,4,4-d6 acid[5][6]
Molecular Formula	C ₁₀ H ₉ D ₆ N ₃ O ₃ [4][5]
Molecular Weight	231.28 g/mol [4][5]
Unlabeled CAS Number	219694-63-0[5][6]
Appearance	White to off-white solid (typical)
Solubility	Soluble in DMSO and methanol (typical)

Structural Elucidation Data

While specific, publicly available experimental data for the comprehensive structural characterization of **Ingavirin-d6** is limited, this section outlines the expected data from standard analytical techniques. The following tables represent the type of quantitative data that would be generated during such a characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental techniques for confirming the chemical structure and the position of the deuterium labels. In the ¹H NMR spectrum of **Ingavirin-d6**, the signals corresponding to the protons on the pentanoic acid chain would be absent.

Table 2: Representative ¹H NMR Spectral Data for **Ingavirin-d6** (in DMSO-d6)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.58	s	1H	Imidazole C2-H
6.85	s	1H	Imidazole C5-H
3.25	t	2H	-CH ₂ -NH-
2.68	t	2H	Imidazole-CH ₂ -
11.5 (broad)	s	1H	-COOH
8.1 (broad)	t	1H	-NH-
12.0 (broad)	s	1H	Imidazole N-H

Table 3: Representative ¹³C NMR Spectral Data for **Ingavirin-d6** (in DMSO-d6)

Chemical Shift (ppm)	Assignment
174.5	-COOH
171.8	-C=O (amide)
135.2	Imidazole C2
134.1	Imidazole C4
116.9	Imidazole C5
39.8	-CH ₂ -NH-
28.7	Imidazole-CH ₂ -

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and the successful incorporation of the deuterium atoms.

Table 4: Representative High-Resolution Mass Spectrometry Data for **Ingavirin-d6**

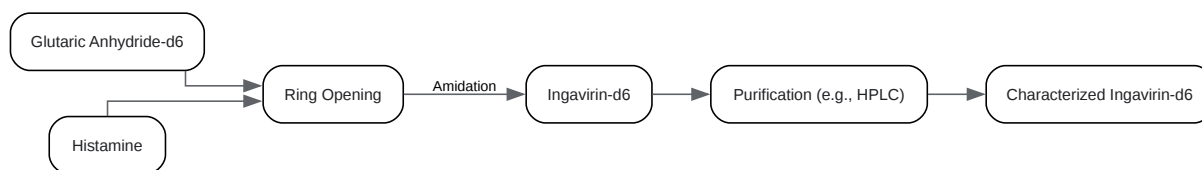
Ion Mode	Calculated m/z	Observed m/z
[M+H] ⁺	232.1556	232.1558
[M-H] ⁻	230.1401	230.1399

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the structural characterization of a deuterated compound like **Ingavirin-d6**.

Synthesis of Ingavirin-d6 (Conceptual Workflow)

While the specific industrial synthesis protocol for **Ingavirin-d6** is proprietary, a general conceptual workflow for its laboratory-scale synthesis can be outlined.



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A conceptual workflow for the synthesis of **Ingavirin-d6**.

Protocol:

- **Reaction Setup:** Deuterated glutaric anhydride (glutaric anhydride-d6) is reacted with histamine in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
- **Reaction Conditions:** The reaction is typically carried out at room temperature with stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, the solvent is removed under reduced pressure. The crude product is then subjected to an appropriate work-up procedure, which may involve acid-base

extraction to isolate the carboxylic acid product.

- Purification: The crude **Ingavirin-d6** is purified using techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
- Characterization: The final product is characterized by NMR and MS to confirm its structure and isotopic enrichment.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Accurately weigh 5-10 mg of **Ingavirin-d6**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or MeOD).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .
- 2D NMR (optional): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

Sample Preparation:

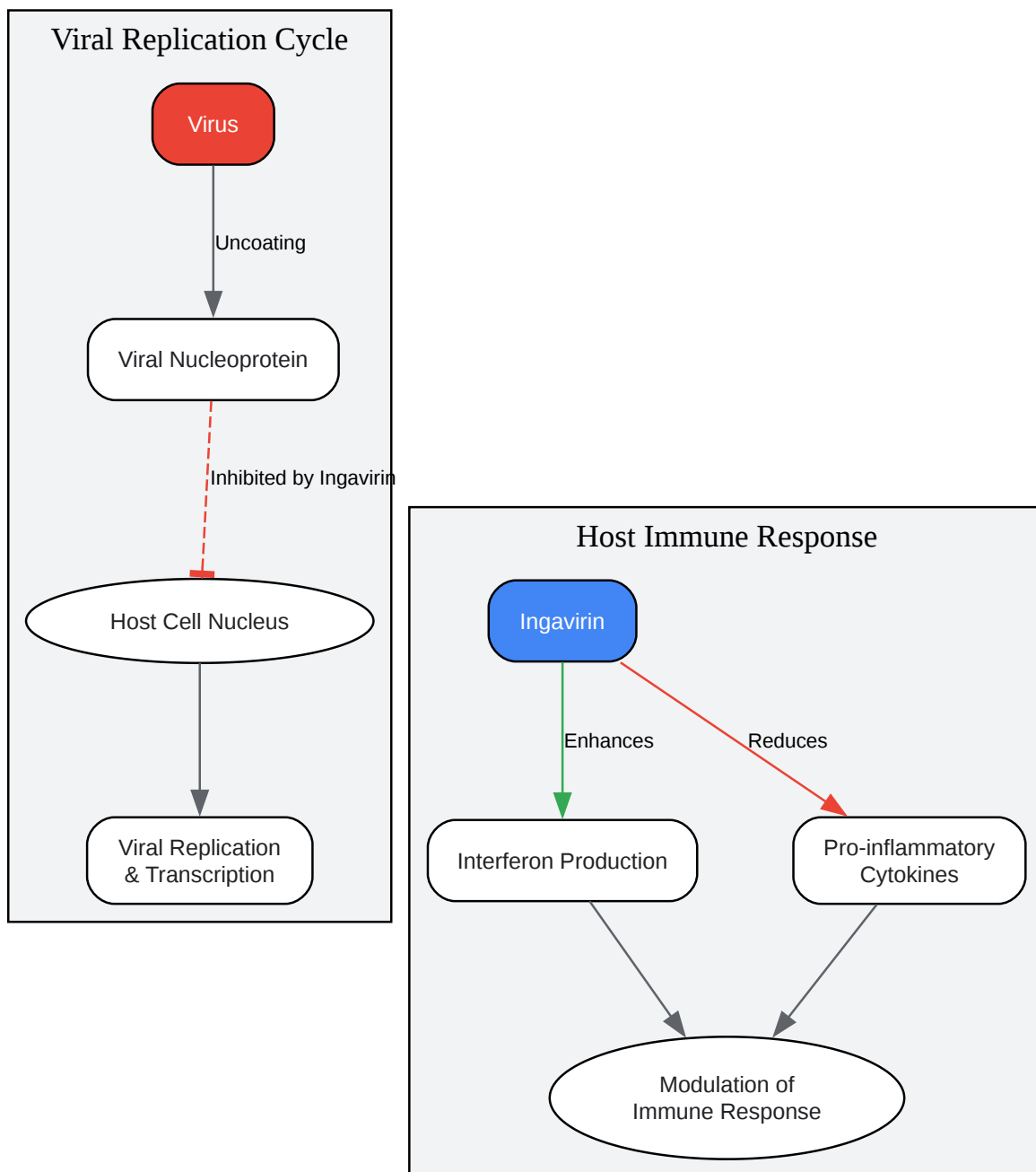
- Prepare a stock solution of **Ingavirin-d6** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Further dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Data Acquisition:

- **Infusion Analysis:** The sample can be directly infused into the mass spectrometer to obtain the mass spectrum.
- **LC-MS Analysis:** For analysis of purity and stability, the sample is injected onto an HPLC column (e.g., a C18 column) and the eluent is directed into the mass spectrometer.
- Acquire data in both positive and negative ion modes to observe the protonated ($[M+H]^+$) and deprotonated ($[M-H]^-$) molecular ions.

Mechanism of Action of Ingavirin: A Signaling Pathway Perspective

Ingavirin exerts its antiviral effects through a multi-faceted mechanism that involves both direct inhibition of viral processes and modulation of the host's innate immune response.



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The multifaceted antiviral mechanism of Ingavirin.

The primary antiviral action of Ingavirin is the suppression of the nuclear import of viral nucleoproteins, a critical step for the replication and transcription of many viruses.[3] Concurrently, Ingavirin modulates the host's immune response by enhancing the production of

interferons, which are key signaling proteins in the antiviral defense, and by reducing the levels of pro-inflammatory cytokines, thereby mitigating excessive inflammation.[1][3]

Conclusion

Ingavirin-d6 is a vital tool for the accurate quantification of Ingavirin in biological matrices. Its structural characterization relies on standard analytical techniques, including NMR and mass spectrometry, to confirm its chemical identity and isotopic purity. While detailed characterization data for **Ingavirin-d6** is not extensively published, the methodologies described in this guide provide a robust framework for its analysis. A thorough understanding of the structural properties of both Ingavirin and its deuterated analogue is essential for their effective application in research and drug development.

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